![molecular formula C18H15F2NO B1325640 (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-77-7](/img/structure/B1325640.png)
(3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as (3,5-DF-4-MePyr)M, is an organic compound composed of a phenyl ring with two fluorine atoms and a methyl pyrrolidin-1-yl group. This compound has a wide range of applications in the field of scientific research, ranging from drug synthesis to biochemistry and physiology. In
Scientific Research Applications
Chemical Structure and Synthesis
Isomorphous Structure Analysis : The study by Swamy et al. (2013) discusses isomorphous structures related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These structures show extensive disorder and are significant for understanding isomorphism in data-mining procedures (Swamy et al., 2013).
Synthesis and Structure Analysis : Huang et al. (2021) detail the synthesis of related compounds through a three-step substitution reaction. They use spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation, providing insights into the molecular structure using density functional theory (Huang et al., 2021).
Biological Applications
- Inhibitor Lead Compounds Identification : Rudnitskaya et al. (2009) explored a range of compounds, including structures related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase. Their findings could be relevant for understanding the inhibition mechanisms of similar compounds (Rudnitskaya et al., 2009).
Medicinal Chemistry
Antimicrobial Activity : Various studies have explored the antimicrobial properties of compounds related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. For example, Kumar et al. (2012) synthesized derivatives that exhibited significant antimicrobial activity, providing a basis for further exploration in this area (Kumar et al., 2012).
Antimycobacterial Activity : Ali and Yar (2007) investigated novel derivatives for their antimycobacterial activities, finding that some compounds showed promising results against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may also interact with various receptors, contributing to its biological activity.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptors, initiating a cascade of biochemical reactions that result in its therapeutic effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISMMMDZJUNXRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643056 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-77-7 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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